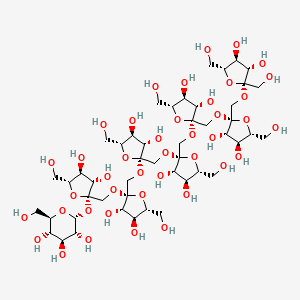

Fructo-oligosaccharide DP8/GF7

説明

The exact mass of the compound Fructo-oligosaccharide DP8/GF7 is 1314.4331520 g/mol and the complexity rating of the compound is 2260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fructo-oligosaccharide DP8/GF7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fructo-oligosaccharide DP8/GF7 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O41/c49-1-16-24(58)32(66)33(67)41(81-16)89-48(40(74)31(65)23(8-56)88-48)15-80-47(39(73)30(64)22(7-55)87-47)14-79-46(38(72)29(63)21(6-54)86-46)13-78-45(37(71)28(62)20(5-53)85-45)12-77-44(36(70)27(61)19(4-52)84-44)11-76-43(35(69)26(60)18(3-51)83-43)10-75-42(9-57)34(68)25(59)17(2-50)82-42/h16-41,49-74H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46-,47-,48+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHDBCCSNMFRIG-XZASVILLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62512-21-4 | |

| Record name | O-β-D-Fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62512-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Fructo-oligosaccharide DP8 (GF7): A Technical Guide to its Prebiotic Mechanism and Application

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of Fructo-oligosaccharide with a Degree of Polymerization of 8 (FOS DP8), also known as GF7, and its role as a potent prebiotic. We will explore its specific chemical structure, the nuanced mechanisms of its selective fermentation by the gut microbiota, and the downstream physiological benefits conferred to the host. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to assess its efficacy. We will dissect the causality behind its biological activity, focusing on the production of short-chain fatty acids (SCFAs) and the subsequent modulation of the gut environment and host health. The guide includes validated methodologies for in vitro analysis and summarizes the critical influence of polymer length on prebiotic function, positioning FOS DP8 as a precisely defined functional ingredient.

Introduction to Fructo-oligosaccharides (FOS)

Chemical Structure and Classification

Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates belonging to a group of fructans.[1] Structurally, they are linear chains of fructose units linked by β-(2→1) glycosidic bonds.[2][3][4] Most FOS chains are terminated by a single glucose unit, a remnant of the sucrose molecule from which they are often synthesized.[2][5] The degree of polymerization (DP), which refers to the number of monosaccharide units in the chain, can vary, typically ranging from 2 to 60.[2][3] This chain length is a critical determinant of their physicochemical and biological properties.[6]

Spotlight on FOS DP8 (GF7)

The subject of this guide, FOS DP8/GF7, is a specific fructo-oligosaccharide with a precisely defined structure. It consists of a chain of 8 monosaccharide units: one terminal glucose molecule linked to seven fructose units (GF7).[7] This specific chain length places it between short-chain FOS (scFOS, DP 2-4) and longer-chain fructans like inulin (DP up to 60).[8][9] This defined structure allows for more predictable and reproducible fermentation kinetics and physiological effects compared to polydisperse FOS mixtures.

The Prebiotic Concept: A Scientific Definition

A prebiotic is officially defined as "a substrate that is selectively utilized by host microorganisms conferring a health benefit".[1] To be classified as a prebiotic, a compound must meet three key criteria:

-

Resistance to host digestion (i.e., resistant to gastric acidity and hydrolysis by mammalian enzymes).[1][10]

-

Fermentation by the intestinal microbiota.[1]

-

Selective stimulation of the growth and/or activity of beneficial bacteria, thereby improving host health.[1]

FOS, including DP8, are among the most well-studied and accepted prebiotics.[1][11]

Mechanism of Prebiotic Action for FOS DP8

The prebiotic effect of FOS DP8 is a multi-step process that begins in the upper gastrointestinal tract and culminates in significant metabolic shifts within the colon.

Resistance to Host Digestion

The β-(2→1) glycosidic bonds that link the fructose units in FOS are not recognized by human digestive enzymes in the stomach and small intestine, such as sucrase and maltase, which are specific for α-glycosidic bonds.[2][12] This structural resistance ensures that FOS DP8 passes undigested through the upper GI tract, arriving intact in the colon where the vast majority of gut microbiota reside.[10][12][13]

Selective Fermentation by Gut Microbiota: The Bifidogenic Effect

Upon reaching the colon, FOS DP8 serves as a preferential energy source for specific bacterial populations equipped with the necessary enzymes (e.g., β-fructosidases) to break it down.[8] This leads to a significant and selective increase in the populations of beneficial bacteria, most notably Bifidobacterium and, to some extent, Lactobacillus species.[3][8][14] This is often referred to as the "bifidogenic effect." Concurrently, this process can inhibit the growth of pathogenic microorganisms like Clostridium and Escherichia coli, partly through competitive exclusion and the creation of an unfavorable acidic environment.[3]

Production of Short-Chain Fatty Acids (SCFAs)

The anaerobic fermentation of FOS DP8 by beneficial bacteria yields crucial metabolites, primarily short-chain fatty acids (SCFAs).[1][4] The main SCFAs produced are acetate, propionate, and butyrate.[15] These molecules are rapidly absorbed by the host and exert a wide range of local and systemic health benefits.[15][16]

Downstream Physiological Effects

The production of SCFAs triggers several beneficial physiological outcomes:

-

Lowering Colonic pH: The acidic nature of SCFAs reduces the luminal pH of the colon.[1] This acidic environment further inhibits the growth of pH-sensitive pathogens and enhances the absorption of essential minerals like calcium and magnesium.[17]

-

Nourishing the Gut Epithelium: Butyrate is the primary energy source for colonocytes (the cells lining the colon), promoting their health and integrity, which is vital for maintaining a strong gut barrier function.[18]

-

Immunomodulation: SCFAs can interact with host immune cells, promoting the proliferation of regulatory T cells (Tregs) and influencing cytokine production, which helps to maintain immune homeostasis and reduce inflammation.[12][16][19]

-

Systemic Metabolic Health: Absorbed SCFAs enter the bloodstream and can influence systemic metabolic processes, including glucose homeostasis and lipid metabolism.[17][18]

Caption: Mechanism of FOS DP8 as a prebiotic.

The Critical Role of Degree of Polymerization (DP)

How DP Influences Fermentation

The chain length of a fructan is a key factor that dictates its fermentation profile.[1] Shorter chains, like scFOS, are generally fermented more rapidly and in the more proximal parts of the colon. Longer chains, like inulin, are fermented more slowly and can reach the distal colon, providing nourishment to bacteria throughout the entire length of the large intestine. Studies have shown that the prebiotic activity of fructans is dependent on their DP, with higher DP fructans potentially having a greater effect on microbial diversity and acid production than lower DP FOS.[6][20]

Positioning DP8 within the Fructan Spectrum

FOS DP8 occupies an intermediate position. It is expected to be fermented more slowly than scFOS (DP 2-4) but more rapidly than high-DP inulin. This may offer a balanced prebiotic effect, stimulating beneficial bacteria in both the proximal and transverse colon. This specificity is crucial for targeted therapeutic and functional food development, as the desired health outcome may depend on which region of the colon is being targeted.

| Parameter | Short-Chain FOS (scFOS) | FOS DP8 (GF7) | Long-Chain Inulin |

| Typical DP Range | 2-4[8] | 8 [7] | 10-60[9] |

| Solubility | High[8] | Moderate-High | Lower[8] |

| Fermentation Rate | Rapid | Moderate | Slow |

| Primary Fermentation Site | Proximal Colon | Proximal to Transverse Colon | Throughout Colon (incl. Distal) |

| Primary Bacterial Genera | Bifidobacterium | Bifidobacterium, Lactobacillus | Bifidobacterium, Faecalibacterium[8] |

| Table 1: Comparative properties of fructans based on Degree of Polymerization (DP). |

Methodologies for Evaluating Prebiotic Potential

To validate the prebiotic activity of FOS DP8, a series of robust, self-validating experimental protocols are required. These methods allow for the quantitative assessment of changes in both microbiota composition and metabolic output.

In Vitro Batch Fermentation Model

This protocol simulates the conditions of the human colon to assess the fermentability of a substrate. The causality is direct: by providing FOS DP8 as the primary carbohydrate source to a representative microbial community, any observed changes can be attributed to its fermentation.

Step-by-Step Methodology:

-

Fecal Slurry Preparation: Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months. Prepare a 10-20% (w/v) fecal slurry by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.[21]

-

Medium Preparation: Prepare a basal fermentation medium containing peptone, yeast extract, and minerals, but minimal carbohydrates. Sterilize by autoclaving. Add a reducing agent (e.g., cysteine-HCl) to maintain anaerobic conditions.[21]

-

Experimental Setup: In an anaerobic chamber, dispense the fermentation medium into sterile vessels. Add the FOS DP8 substrate to a final concentration of 1% (w/v). A control vessel with no added carbohydrate (or with a non-prebiotic fiber like cellulose) must be included.

-

Inoculation: Inoculate each vessel with the fecal slurry (e.g., 10% v/v).[21]

-

Incubation: Incubate the vessels at 37°C under anaerobic conditions for 24-48 hours.[21]

-

Sampling: Collect samples at baseline (0 hours) and at subsequent time points (e.g., 12, 24, 48 hours) for pH measurement, microbiota analysis, and SCFA quantification. Immediately stop microbial activity in samples by flash-freezing or placing on ice.

Sources

- 1. Prebiotics: Definition, Types, Sources, Mechanisms, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ukessays.com [ukessays.com]

- 3. prebioticassociation.org [prebioticassociation.org]

- 4. microbiologyjournal.org [microbiologyjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. Effect of the Degree of Polymerization of Fructans on Ex Vivo Fermented Human Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jasco.ro [jasco.ro]

- 10. tandfonline.com [tandfonline.com]

- 11. Prebiotic inulin-type fructans and galacto-oligosaccharides: definition, specificity, function, and application in gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical, microbiological, and immunological effects of fructo‐oligosaccharide in patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fructo-Oligosaccharides (FOS): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 14. researchgate.net [researchgate.net]

- 15. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mitohealth.com [mitohealth.com]

- 19. A Fructo-Oligosaccharide Prebiotic Is Well Tolerated in Adults Undergoing Allogeneic Hematopoietic Stem Cell Transplantation: A Phase I Dose-Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of the Degree of Polymerization of Fructans on Ex Vivo Fermented Human Gut Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dwscientific.com [dwscientific.com]

An In-Depth Technical Guide to the Physiological Effects of Fructo-oligosaccharide DP8/GF7

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Fructo-oligosaccharides (FOS) are a class of non-digestible carbohydrates that have garnered significant attention for their prebiotic properties and positive impact on host health. This technical guide provides a comprehensive analysis of a specific fructo-oligosaccharide, GF7, which is characterized by a degree of polymerization of 8 (DP8). While much of the existing literature discusses FOS as a heterogeneous mixture of varying chain lengths, this guide will synthesize available data to extrapolate and elucidate the known and probable physiological effects of FOS DP8/GF7. We will delve into its chemical structure, its interaction with the gut microbiota, the subsequent production of beneficial metabolites, and its modulatory effects on the immune system and metabolic health. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to understand and harness the therapeutic potential of this specific prebiotic compound.

Introduction: Defining Fructo-oligosaccharide DP8/GF7

Fructo-oligosaccharides are naturally occurring oligosaccharides composed of linear chains of fructose units linked by β-(2→1) glycosidic bonds, typically terminating with a glucose molecule.[1][2] The designation "DP8/GF7" specifies a fructo-oligosaccharide with a total of eight saccharide units, consisting of seven fructose units and one terminal glucose unit. This specific chain length places it in the category of longer-chain FOS.[3][4] The degree of polymerization is a critical determinant of the physicochemical and physiological properties of FOS, influencing its fermentation rate and the specific microbial populations it promotes within the colon.[5]

Caption: Figure 1 illustrates the linear chain of seven fructose (F) units linked to a terminal glucose (G) unit in FOS DP8/GF7.

Interaction with the Gut Microbiota: The Prebiotic Effect

As a non-digestible oligosaccharide, FOS DP8/GF7 passes through the upper gastrointestinal tract largely intact and becomes a substrate for fermentation by the colonic microbiota.[1][2] This selective fermentation is the cornerstone of its prebiotic activity, promoting the growth and activity of beneficial bacteria.

Selective Fermentation and Modulation of Microbial Composition

The chain length of FOS is a key factor in determining which bacterial species can efficiently utilize it. Longer-chain FOS, such as DP8, are generally fermented more slowly and in more distal parts of the colon compared to their short-chain counterparts.[5] This is attributed to the requirement for specific extracellular enzymes or transport systems to break down the longer fructose chains before intracellular metabolism.

While direct studies on purified FOS DP8 are limited, research on FOS with varying degrees of polymerization suggests that longer chains can be effectively utilized by specific beneficial bacteria, particularly species of Bifidobacterium and to a lesser extent, Lactobacillus.[6][7] It is hypothesized that FOS DP8/GF7 would selectively promote the growth of bifidobacterial species that possess the necessary enzymatic machinery for its degradation.

Key Microbial Genera Influenced by FOS Fermentation:

-

Bifidobacterium : Widely recognized for their ability to ferment FOS, leading to the production of short-chain fatty acids (SCFAs).[1] Different species may exhibit preferences for FOS of varying chain lengths.

-

Lactobacillus : While also capable of fermenting FOS, their efficiency can be species- and strain-dependent.

-

Other Commensals: There is growing evidence that other gut commensals, including certain species of Bacteroides and butyrate-producing bacteria like Faecalibacterium, can also utilize FOS.[5]

Caption: Figure 2 depicts the selective fermentation of FOS DP8/GF7 by the gut microbiota, leading to an increase in beneficial bacteria and a decrease in pathogenic species.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of FOS DP8/GF7 by gut bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate.[8] These metabolites play a crucial role in maintaining gut homeostasis and have systemic physiological effects. The slower fermentation rate of longer-chain FOS may lead to a more sustained release of SCFAs throughout the colon.

Table 1: Major Short-Chain Fatty Acids Produced from FOS Fermentation and Their Functions

| SCFA | Primary Producing Bacteria (Examples) | Key Physiological Functions |

| Acetate | Bifidobacterium, Lactobacillus | Serves as an energy source for peripheral tissues; crosses the blood-brain barrier.[8] |

| Propionate | Bacteroides | Primarily utilized by the liver for gluconeogenesis; has been shown to have cholesterol-lowering effects.[8] |

| Butyrate | Faecalibacterium, Roseburia | The preferred energy source for colonocytes; possesses anti-inflammatory and anti-carcinogenic properties; enhances the gut barrier function.[8] |

Immunomodulatory Effects

The interaction of FOS DP8/GF7 with the gut microbiota and the resulting production of SCFAs have profound immunomodulatory effects, both locally in the gut and systemically.

Gut-Associated Lymphoid Tissue (GALT) Modulation

SCFAs, particularly butyrate, are known to influence the activity of immune cells within the GALT. They can promote the differentiation of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance and suppressing inflammatory responses. Furthermore, FOS has been shown to increase the secretion of immunoglobulin A (IgA) in the gut, a key antibody for mucosal immunity.

Systemic Immune Regulation

The immunomodulatory effects of FOS are not confined to the gut. SCFAs can enter the systemic circulation and influence immune responses throughout the body. Studies on FOS, in general, suggest a shift towards an anti-inflammatory cytokine profile, with a potential reduction in pro-inflammatory cytokines such as TNF-α and IL-6.[9] It is plausible that FOS DP8/GF7, through its sustained fermentation and SCFA production, contributes to a systemic anti-inflammatory state.

Caption: Figure 3 outlines the mechanisms by which FOS DP8/GF7 fermentation leads to both local and systemic immunomodulation.

Impact on Metabolic Health

The physiological effects of FOS DP8/GF7 extend to the modulation of host metabolism, with potential implications for metabolic disorders.

Regulation of Lipid Metabolism

Some studies on FOS have reported beneficial effects on lipid profiles, including decreased levels of serum cholesterol, triacylglycerols, and phospholipids.[2] The proposed mechanisms include the inhibition of hepatic fatty acid synthesis by propionate and an increased excretion of bile acids.

Influence on Glucose Homeostasis

The impact of FOS on glucose metabolism is an area of active research. By modulating the gut microbiota and SCFA production, FOS may indirectly influence insulin sensitivity and glucose tolerance. The slow fermentation of FOS DP8/GF7 could potentially lead to a more sustained and beneficial effect on glucose homeostasis compared to rapidly fermented fibers.

Experimental Protocols and Methodologies

To facilitate further research into the specific effects of FOS DP8/GF7, this section provides an overview of key experimental protocols.

In Vitro Fermentation of FOS DP8/GF7

Objective: To assess the fermentability of FOS DP8/GF7 by human fecal microbiota and to analyze the production of SCFAs.

Methodology:

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.[1] Homogenize the feces in an anaerobic phosphate buffer.

-

Fermentation Setup: In an anaerobic chamber, add a defined amount of FOS DP8/GF7 to sterile fermentation tubes containing a growth medium. Inoculate the tubes with the fecal slurry.[1]

-

Incubation: Incubate the tubes at 37°C under anaerobic conditions for various time points (e.g., 0, 12, 24, 48 hours).

-

Sample Analysis: At each time point, collect samples for SCFA analysis and microbial composition analysis.

Caption: Figure 4 presents a simplified workflow for studying the in vitro fermentation of FOS DP8/GF7 using human fecal microbiota.

Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)

Objective: To quantify the concentrations of acetate, propionate, and butyrate in fermentation samples.

Methodology:

-

Sample Preparation: Acidify the fermentation samples and extract the SCFAs using an appropriate organic solvent (e.g., diethyl ether).

-

Derivatization (Optional): Derivatization can be performed to improve the volatility and chromatographic properties of the SCFAs.

-

GC Analysis: Inject the extracted samples into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[10] Use a suitable capillary column for the separation of SCFAs.

-

Quantification: Quantify the concentrations of individual SCFAs by comparing their peak areas to those of a standard curve.

Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing

Objective: To determine the changes in the composition of the gut microbiota in response to FOS DP8/GF7 fermentation.

Methodology:

-

DNA Extraction: Extract total bacterial DNA from the fermentation samples.

-

PCR Amplification: Amplify a specific variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.

-

Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina.

-

Data Analysis: Process the sequencing data using bioinformatics pipelines (e.g., QIIME 2) to identify the bacterial taxa present and their relative abundances.

Conclusion and Future Directions

Fructo-oligosaccharide DP8/GF7, as a longer-chain FOS, holds significant promise as a prebiotic with specific physiological benefits. Its slower fermentation rate suggests a more sustained release of SCFAs, potentially leading to more pronounced and widespread effects on gut health, immune function, and metabolic regulation. While the current body of evidence is largely based on studies of FOS mixtures, the data strongly supports the hypothesis that FOS DP8/GF7 can selectively modulate the gut microbiota, promote the production of beneficial metabolites, and contribute to an anti-inflammatory environment.

Future research should focus on studies utilizing purified FOS DP8/GF7 to definitively characterize its physiological effects. In vivo studies in animal models and well-controlled human clinical trials are necessary to validate the findings from in vitro experiments and to establish the therapeutic potential of this specific prebiotic for a range of health conditions. A deeper understanding of the specific bacterial species that preferentially utilize FOS DP8/GF7 and the downstream molecular mechanisms of its action will be crucial for the development of targeted nutritional interventions and novel therapeutic strategies.

References

-

Effects of Fructooligofructoses Chain Length on the Bifidobacteria of the Human Colon: A Pilot Study. (URL: [Link])

-

Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures. Applied and Environmental Microbiology. (URL: [Link])

-

In Vitro Fecal Fermentation of High Pressure-Treated Fruit Peels Used as Dietary Fiber Sources. Molecules. (URL: [Link])

-

The in vitro Effect of Fibers With Different Degrees of Polymerization on Human Gut Bacteria. Frontiers in Microbiology. (URL: [Link])

-

Fructans with Varying Degree of Polymerization Enhance the Selective Growth of Bifidobacterium animalis subsp. lactis BB-12 in the Human Gut Microbiome In Vitro. Nutrients. (URL: [Link])

-

Effect of the Degree of Polymerization of Fructans on Ex Vivo Fermented Human Gut Microbiome. Nutrients. (URL: [Link])

-

Fructooligosaccharide: Metabolism through Gut Microbiota and Prebiotic Effect. Journal of Nutritional Science and Vitaminology. (URL: [Link])

-

In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota. International Journal of Molecular Sciences. (URL: [Link])

-

Comparison of fermentation of selected fructooligosaccharides and other fiber substrates by canine colonic microflora. American Journal of Veterinary Research. (URL: [Link])

-

Fructooligosaccharides (FOS) Production by Microorganisms with Fructosyltransferase Activity. Foods. (URL: [Link])

-

The capacity of short-chain fructo-oligosaccharides to stimulate faecal bifidobacteria: a dose-response relationship study in healthy humans. British Journal of Nutrition. (URL: [Link])

-

The Bifidogenic Effect of 2'Fucosyllactose Is Driven by Age-Specific Bifidobacterium Species, Demonstrating Age as an Important Factor for Gut Microbiome Targeted Precision Medicine. Nutrients. (URL: [Link])

-

Comparative analysis of prebiotic effects of four oligosaccharides using in vitro gut model: digestibility, microbiome, and metabolome changes. FEMS Microbiology Ecology. (URL: [Link])

-

Fructan Catabolism by Rumen Microbiota of Cattle and Sheep. Microorganisms. (URL: [Link])

-

Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner. Frontiers in Microbiology. (URL: [Link])

-

Short Chain Fatty Acids Analysis. YouTube. (URL: [Link])

-

Chain length of cereal fructans isolated from wheat stem and barley grain modulates in vitro fermentation. ResearchGate. (URL: [Link])

-

Immunomodulatory Effects of Probiotics on Cytokine Profiles. BioMed Research International. (URL: [Link])

-

Full-length 16S rRNA Sequencing Reveals Gut Microbiome Signatures Predictive of MASLD in children with obesity. BMC Microbiology. (URL: [Link])

-

The Immunomodulatory Properties of β-2,6 Fructans: A Comprehensive Review. Polymers. (URL: [Link])

-

Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. Journal of Visualized Experiments. (URL: [Link])

-

Validation of collection and anaerobic fermentation techniques for measuring prebiotic impact on gut microbiota. Pharmacological Research. (URL: [Link])

-

A Specific Ratio of Dietary Short-Chain and Long-Chain Fructo-Oligosaccharides Shifts the Immune Response Away from Type 2 in a Murine Model for House Dust Mite-Induced Asthma. Nutrients. (URL: [Link])

-

Emerging Therapeutic Approaches for Modulating the Intestinal Microbiota. International Journal of Molecular Sciences. (URL: [Link])

-

Fructooligosaccharides: A Comprehensive Review on Their Microbial Source, Functional Benefits, Production Technology, and Market Prospects. Foods. (URL: [Link])

-

Prebiotic oligosaccharides change the concentrations of short-chain fatty acids and the microbial population of mouse bowel. Journal of Zhejiang University Science B. (URL: [Link])

-

16S rRNA Sequencing Guide. Microbiome Insights. (URL: [Link])

-

Microbiota-Derived Regulation of AhR and VDR Signaling in Intestinal Inflammation: Protective Roles of Prebiotics, Probiotics, and Postbiotics. International Journal of Molecular Sciences. (URL: [Link])

-

Fructan Biosynthesis by Yeast Cell Factories. Journal of Microbiology and Biotechnology. (URL: [Link])

-

Structural Characterization and Immunomodulatory Activity of Fructan Polysaccharides from Two Varieties of Codonopsis pilosulae (C. pilosula Nannf. var. modesta and C. pilosula (Franch.) Nannf.). Molecules. (URL: [Link])

-

16s rRNA sequencing of gut microbiota, whole bacteria analysis. ResearchGate. (URL: [Link])

-

Multiomic Integration Reveals Taxonomic Shifts Correlate to Serum Cytokines in an Antibiotics Model of Gut Microbiome Disruption. bioRxiv. (URL: [Link])

-

Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism. Gut Microbes. (URL: [Link])

-

In vitro fermentation of fructooligosaccharides with human gut bacteria. Food & Function. (URL: [Link])

-

HPLC trace of the FOS reaction products. ResearchGate. (URL: [Link])

-

In-vitro cytokine production and nasopharyngeal microbiota composition in the early stage of COVID-19 infection. Virology Journal. (URL: [Link])

-

Fosfomycin Alters Lipopolysaccharide-Induced Inflammatory Cytokine Production in Mice. Antimicrobial Agents and Chemotherapy. (URL: [Link])

-

In Vitro Digestion and Fecal Fermentation of Polysaccharides from Hawthorn and Its Impacts on Human Gut Microbiota. Foods. (URL: [Link])

-

Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method. Foods. (URL: [Link])

-

Lactobacillus spp. create a protective micro-ecological environment through regulating the core fucosylation of vaginal epithelial cells against cervical cancer. Cell Communication and Signaling. (URL: [Link])

-

Effects of prebiotics on immune system and cytokine expression. Medical Microbiology and Immunology. (URL: [Link])

-

Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. (URL: [Link])

-

FOS supplementation reduces serum levels of inflammatory cytokines and... ResearchGate. (URL: [Link])

-

Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner. ResearchGate. (URL: [Link])

-

Short-chain fatty acid (SCFA) production by fecal microbiota in in vitro fermentations over time. ResearchGate. (URL: [Link])

-

Dietary fructooligosaccharides and potential benefits on health. Nutricion Hospitalaria. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Preclinical validation of electrospun fibers to achieve vaginal colonization by Lactobacillus crispatus [frontiersin.org]

- 3. Fosfomycin Alters Lipopolysaccharide-Induced Inflammatory Cytokine Production in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Digestion and Fermentation by Human Fecal Microbiota of Polysaccharides from Flaxseed [mdpi.com]

- 5. In vitro fermentation of fructooligosaccharides with human gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Validating bifidobacterial species and subspecies identity in commercial probiotic products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Preparation Protocols for Gut Microbiome Sequencing - CD Genomics [cd-genomics.com]

- 10. Frontiers | Bifidobacteria and Their Role as Members of the Human Gut Microbiota [frontiersin.org]

Commercial Availability and Analytical Characterization of Fructo-oligosaccharide DP8 (GF7) for Research

Executive Summary

Current Market Status: The commercial availability of high-degree-of-polymerization (DP) Fructo-oligosaccharides (FOS), specifically DP8 (GF7) , is highly constrained compared to short-chain FOS (DP3–DP5). While mixtures are ubiquitous in food science, isolated DP8 standards (>90% purity) are specialized research reagents primarily available through boutique carbohydrate synthesis houses and specialized distributors.

Strategic Insight: Researchers targeting the distal colon fermentation kinetics or specific structure-function relationships of prebiotics must rely on fractionated standards derived from chicory inulin hydrolysis rather than enzymatic synthesis, as standard enzymatic synthesis (using Aspergillus fructosyltransferases) rarely achieves significant yields beyond DP5.

Part 1: Chemical Identity & Technical Specifications

Before procurement, it is critical to verify the structural identity of the reagent. "DP8" in the context of FOS usually refers to the Inulin-type series (GFn), but can occasionally refer to Levan-type or pure Fructan chains (Fn).

Structural Definition: GF7

-

Chemical Structure:

-D-Glucopyranosyl-(1 -

Formula:

-

Molecular Weight: ~1315.13 Da[4]

-

Linkage:

(2$\rightarrow$1) glycosidic bonds (Inulin-type).[5]

Critical Distinction: Ensure your supplier specifies GF7 (Glucose + 7 Fructose) versus F8 (8 Fructose units). Most commercial "FOS" standards are GF-type.

Part 2: Commercial Availability Landscape

The supply chain for DP8 is volatile. Unlike DP3 (1-kestose) or DP4 (nystose), DP8 is not a primary product of standard enzymatic manufacturing. It is typically obtained via preparative chromatography of hydrolyzed inulin.

Validated Supplier Analysis (Current as of 2024-2025)

| Supplier | Product Name | Purity | Source | Availability Status | Best For |

| Elicityl OligoTech (France) | Fructo-oligosaccharide DP8 / GF7 | >95% | Chicory Inulin Hydrolysis | High Reliability | Analytical Standards, HPLC Calibration |

| MedChemExpress (MCE) | Fructo-oligosaccharide DP8/GF7 | Research Grade | Synthetic/Isolation | In Stock (Fast Ship) | Cell Culture Assays, High Throughput Screening |

| GlycoDepot | Fructo-oligosaccharide DP8 | >90% | N/A | Variable | General Research |

| Megazyme | Various Kits | N/A | Enzymatic | Discontinued (Specific DP8) | Note: Megazyme primarily sells enzymes or DP3-5 standards. Check for "Inulin Series" specifically. |

Procurement Advisory: "Sold Out" status is common for DP8 due to the difficulty of fractionation. Elicityl is often the primary manufacturer for other distributors. If MCE or others are out of stock, contact Elicityl directly for custom fractionation.

Part 3: Production & Purification Challenges (The "Why")

Understanding the production limitation validates why this reagent is expensive and rare.

-

Enzymatic Synthesis Limit: Standard synthesis uses sucrose and fructosyltransferase. This reaction follows Anderson-Schulz-Flory distribution kinetics, heavily favoring short chains (DP3, DP4). Yields for DP8 are negligible (<1%).

-

Hydrolysis & Fractionation: To get DP8, manufacturers must hydrolyze long-chain inulin (DP up to 60) using endo-inulinases, creating a chaotic mixture of DP2–DP20.

-

Purification: Isolating DP8 from DP7 and DP9 requires preparative Size Exclusion Chromatography (SEC) or high-resolution preparative HPAEC , which is low-throughput and costly.

DOT Diagram: Production & Isolation Workflow

Figure 1: Workflow illustrating the isolation of DP8 from chicory inulin. Note the necessity of preparative chromatography to separate DP8 from its nearest neighbors (DP7 and DP9).

Part 4: Validation Protocols (Self-Validating System)

Never assume the purity of a purchased carbohydrate standard. Isomer contamination (e.g., branching) or breakdown is common.

Protocol: HPAEC-PAD Purity Verification

Objective: Confirm DP8 identity and purity using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This is the industry gold standard.

Equipment:

-

System: Dionex ICS-6000 or equivalent.[6]

-

Column: CarboPac PA100 (Analytical, 4 x 250 mm) or CarboPac PA200 .

-

Why: PA100 is optimized for oligosaccharide resolution (DP2–DP20).

-

Reagents:

-

Eluent A: 150 mM NaOH (Carbonate-free).

-

Eluent B: 150 mM NaOH + 500 mM Sodium Acetate (NaOAc).

Methodology (Gradient):

-

Equilibration: 100% A for 10 mins.

-

Injection: 10 µL of 10 ppm DP8 standard.

-

Gradient Profile:

-

0–10 min: Isocratic 25 mM NaOAc (mix of A/B).

-

10–40 min: Linear gradient to 500 mM NaOAc.

-

Logic: Higher DP FOS requires higher ionic strength (acetate) to elute from the anion exchange column.

-

-

Detection: PAD with Gold Electrode (Standard Quadruple Potential Waveform).

Acceptance Criteria:

-

Retention Time: DP8 should elute after DP7 and before DP9. If you lack DP7/9 standards, use a "FOS Homologous Series" mixture (often available from Megazyme) to establish the retention time curve (

). -

Purity: Main peak area >95% of total integrated area.

Part 5: Scientific Application & Relevance[7]

Why source DP8 specifically?

-

Prebiotic Selectivity: Fermentation of FOS is chain-length dependent. Short chains (DP3-4) are fermented rapidly in the proximal colon. DP8/GF7 persists longer, reaching the distal colon , where it may selectively stimulate Bifidobacterium species resident in that niche (e.g., B. animalis).

-

Structure-Function Studies: In drug development, DP8 serves as a critical mid-point model for studying the immunomodulatory effects of fructans (binding to TLR2/TLR4 receptors) without the viscosity issues of high-MW inulin.

References

-

Elicityl OligoTech. Fructo-oligosaccharide DP8 / GF7 Product Specification. Retrieved from [Link]

-

Megazyme. Fructan Assay Procedures & Inulin Standards. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fructo-oligosaccharide DP8/GF7 | Perceptive BioScience [perceptivebioscience.com]

- 3. Fructooligosaccharides [elicityl-oligotech.com]

- 4. glycodepot.com [glycodepot.com]

- 5. Fructooligosaccharides research biochemical enzyme assays | Megazyme [megazyme.com]

- 6. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Toxicity Profiles of Fructo-oligosaccharide DP8/GF7

Executive Summary

Fructo-oligosaccharide (FOS) DP8/GF7 (Glucose + 7 Fructose units) is a specific octameric fraction of the broader FOS class. While generic FOS (DP 3–10) and Inulin (DP 10–60) are Generally Recognized As Safe (GRAS) by the FDA and EFSA, DP8/GF7 represents a distinct "mid-chain" oligomer often isolated for high-precision analytical standards or targeted drug delivery formulations.

Key Safety Verdict:

-

Systemic Toxicity: Negligible. DP8/GF7 is non-digestible and not absorbed systemically.

-

Gastrointestinal Profile: High safety margin. The primary dose-limiting factor is osmotic intolerance (bloating/flatulence) at doses >15–20g/day.

-

Metabolic Fate: 100% colonic fermentation. It serves as a specific substrate for distal colonic microbiota (Bifidobacterium spp.), yielding Short-Chain Fatty Acids (SCFAs).

Chemical Identity & Characterization

To ensure reproducibility in experimental or formulation settings, DP8/GF7 must be rigorously characterized. Unlike short-chain FOS (scFOS, mostly DP3–5), DP8 has a higher molecular weight and distinct solubility profile.

Physicochemical Specifications

| Parameter | Specification | Notes |

| Chemical Name | Fructo-oligosaccharide DP8 / GF7 | Also known as |

| Formula | ||

| Molecular Weight | 1315.14 g/mol | Critical for molarity calculations in in vitro assays |

| Structure | Terminal glucose with 7 fructose units | |

| Solubility | >500 mg/mL in Water | Slightly lower solubility than DP3 (Kestose) due to chain length |

| Purity Grade | For pharmaceutical/analytical use |

Structural Visualization

The following diagram illustrates the glycosidic linkage pattern that confers resistance to human digestive enzymes.[1]

Caption: Structural schematic of GF7 showing the

Toxicological Profile & Safety Assessment

Since DP8/GF7 is rarely tested as an isolated substance in acute toxicity studies, its safety profile is established via the Bridging Principle in toxicology, bracketing it between scFOS (DP3–5) and High-MW Inulin (DP>20).

Systemic Toxicity (Acute & Chronic)

-

LD50 (Oral, Rat): > 9,000 mg/kg (Based on parent FOS mixture data).

-

Bioavailability: ~0%. The

bonds are uncleavable by human salivary -

Genotoxicity: Non-mutagenic (Ames Test negative for FOS mixtures).

-

Cytotoxicity: Non-cytotoxic to Caco-2 (intestinal epithelial) cells at physiological concentrations (up to 50 mM).

Gastrointestinal Tolerance (The Dose-Limiting Factor)

The "toxicity" of DP8 is purely mechanical/osmotic.

-

Mechanism: As an unabsorbed solute, DP8 draws water into the colon (osmotic effect) and is rapidly fermented by bacteria, producing gas (

, -

DP8 Specificity: Longer chains (DP8) ferment slightly slower than DP3 (Kestose). This hypothetically reduces the "peak gas production" rate compared to scFOS, potentially improving tolerability, though total gas volume remains similar.

| Symptom | NOAEL (Human Estimate) | LOAEL (Human Estimate) | Mechanism |

| Flatulence | 10 g/day | 20 g/day | Rapid fermentation by Clostridium cluster XIVa |

| Diarrhea | 20 g/day | 40 g/day | Osmotic water retention in colon |

| Bloating | 10 g/day | 15 g/day | Gas accumulation + visceral hypersensitivity |

Metabolic Fate & Pharmacokinetics (ADME)

Understanding the ADME of DP8 is critical for drug delivery applications (e.g., if used as a colon-targeted carrier).

Pathway Visualization

Caption: ADME pathway illustrating the resistance of DP8 to upper GI digestion and its exclusive metabolism in the colon.

Experimental Protocols for Safety Verification

For researchers using DP8/GF7 as a novel excipient or active agent, the following protocols validate its quality and safety.

Protocol A: Purity Analysis via HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for separating DP8 from DP7/DP9 impurities.

-

Preparation: Dissolve DP8 standard in 18 MΩ deionized water to 100 ppm.

-

Column: Dionex CarboPac PA-100 or PA-200 (optimized for oligosaccharides).

-

Mobile Phase:

-

Eluent A: 150 mM NaOH.

-

Eluent B: 150 mM NaOH + 500 mM Sodium Acetate.

-

-

Gradient: 0–20 min (0% to 100% B). Higher acetate is required to elute higher DP fractions like GF7.

-

Validation: Peak for GF7 should elute after GF6 (1-kestose/nystose series) and before GF8.

-

Acceptance Criteria: Single peak >95% area integration.

Protocol B: In Vitro Cytotoxicity (Caco-2 Model)

To confirm lack of epithelial toxicity for oral formulations.

-

Cell Culture: Seed Caco-2 cells in 96-well plates (

cells/well). Differentiate for 21 days. -

Treatment:

-

Control: DMEM medium.

-

Test: DP8/GF7 at 1 mM, 10 mM, 50 mM.

-

Positive Control: 10% DMSO (induces cell death).

-

-

Incubation: 24 hours at 37°C, 5%

. -

Assay: MTT or LDH release assay.

-

Readout: Absorbance at 570 nm.

-

Safety Threshold: Cell viability >90% relative to control indicates non-toxicity.

Regulatory & Handling Information

Regulatory Status

-

US FDA: FOS is GRAS (GRN 000044). While DP8 is not explicitly named, it falls under "Fructo-oligosaccharides" derived from sucrose or chicory.

-

EU EFSA: Approved as a food ingredient and prebiotic.

-

Labeling: Often labeled as "Oligofructose" or "FOS".[2]

Handling & Stability

-

Hygroscopicity: DP8 is highly hygroscopic. Store at -20°C in desiccated conditions.

-

pH Stability: Stable at pH 4.0–8.0. Hydrolysis occurs at pH < 3.0 under heat (e.g., stomach acid environment is generally tolerated due to short transit time, but prolonged exposure to hot acidic buffers will degrade it to fructose).

References

-

FDA GRAS Notice 044. (2000). Fructooligosaccharides.[2][1][3][4][5][6][7][8] U.S. Food and Drug Administration.[2][5] [Link][2]

-

Sabater-Molina, M., et al. (2009). Dietary fructooligosaccharides and potential benefits on health. Journal of Physiology and Biochemistry. [Link]

-

EFSA Panel on Dietetic Products. (2011). Scientific Opinion on the substantiation of health claims related to fructooligosaccharides. EFSA Journal. [Link]

-

Probert, H. M., et al. (2004). Polydextrose, lactitol, and fructo-oligosaccharide fermentation by colonic bacteria in a three-stage continuous culture system. Applied and Environmental Microbiology. [Link]

Sources

- 1. Fructooligosaccharides: A Comprehensive Review on Their Microbial Source, Functional Benefits, Production Technology, and Market Prospects [mdpi.com]

- 2. fda.gov [fda.gov]

- 3. Fructo-Oligosaccharides (FOS): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. Fructo-oligosaccharide effects on blood glucose: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fructooligosaccharide: Metabolism through Gut Microbiota and Prebiotic Effect [gavinpublishers.com]

- 7. foodstandards.gov.au [foodstandards.gov.au]

- 8. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

What are the troubleshooting steps for HPAEC-PAD analysis of oligosaccharides?

Technical Support Center: HPAEC-PAD for Oligosaccharide Analysis

Current Status: Online Operator: Senior Application Scientist (Dr. A. Chen) Subject: Advanced Troubleshooting & Optimization

Introduction: The Philosophy of the Baseline

Welcome to the technical center. HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) is the gold standard for oligosaccharide analysis because it resolves isomers without derivatization. However, it is an unforgiving technique. It relies on the ionization of hydroxyl groups at high pH (pK > 12), meaning your mobile phase is essentially a CO₂ sponge.

When you encounter instability, do not immediately blame the column. In my 15 years of experience, 80% of "column failures" are actually eluent failures. The guide below focuses on the causality of errors—understanding the why so you can fix the how.

Module 1: The "Ghost" in the Machine (Eluent & Baseline Stability)

Q: My retention times are drifting earlier with every injection. Is my column dying?

A: Likely not. You are witnessing Carbonate Contamination , the nemesis of HPAEC.

-

The Mechanism: Sodium hydroxide (NaOH) eluents rapidly absorb atmospheric CO₂, converting hydroxide (OH⁻) to carbonate (CO₃²⁻). Carbonate is a divalent anion and a much stronger "pusher" ion on the anion-exchange resin than hydroxide. As carbonate concentration increases, it forces oligosaccharides off the column faster, compressing your chromatogram and shifting retention times (RT) earlier [1, 3].

-

The Fix: You must treat your eluent preparation as a clean-room operation.

-

Source Material: Never use NaOH pellets. They are coated in carbonate. Use only 50% w/w NaOH solution (low carbonate grade) [1].

-

Headspace: Minimize headspace in your eluent bottles.

-

Blanketing: Keep eluents under inert gas (Helium or Nitrogen) at all times.

-

Visual Workflow: The Carbonate-Free Protocol

Figure 1: Critical workflow for preparing hydroxide eluents to prevent carbonate formation, the leading cause of retention time shifts.

Module 2: The Detector (PAD) - "The Heartbeat"

Q: I see a recurring "dip" in the baseline or a gradual loss of peak area (sensitivity).

A: This indicates Electrode Fouling or Waveform Mismatch .

-

The Mechanism: PAD works by oxidizing carbohydrates on a gold surface. However, this oxidation creates gold oxides. The "Pulsed" part of PAD applies a cleaning potential to strip these oxides. If the cleaning step is insufficient, or if the sample contains peptides/lipids, the gold surface becomes permanently modified (fouled), reducing the number of active sites available for carbohydrate oxidation [6].

-

Troubleshooting Steps:

-

Check the Waveform: Ensure you are using the Carbohydrate Quadruple Potential Waveform . Older waveforms (oxidative cleaning) are less stable than modern reductive cleaning waveforms [6].

-

Identify Your Electrode:

-

Disposable (Gold on PTFE):Do NOT polish. If sensitivity drops, replace the gasket (2 mil PTFE) or the entire electrode. Polishing destroys the thin gold layer [10].

-

Conventional (Solid Gold): These require mechanical polishing.

-

-

Protocol: Polishing a Conventional Gold Electrode

-

Disassemble: Remove the cell body and separate the working electrode.

-

Eraser Method (Mild): Rub the gold surface gently with a clean, white pencil eraser. Rinse with deionized water.[1][2][3][4] This removes light oxide buildup [5].

-

Alumina Polish (Heavy): If the eraser fails, place a small amount of polishing compound (alumina) on a polishing pad. Add water to form a slurry. Polish in a figure-8 motion for 1-2 minutes.

-

Reassembly: Rinse thoroughly. Sonicate in water for 5 mins to remove alumina particles. Reassemble with a new gasket.

Troubleshooting Matrix: Detector vs. Eluent

| Symptom | Probable Cause | Corrective Action |

| High Background (>50 nC) | Contaminated Water or NaOH | Replace water source; check DI resin beds. |

| Cyclic Baseline Noise | Pump pulsation or thermal instability | Check check-valves; ensure temperature stability. |

| Loss of Area (Gradual) | Electrode Fouling | Polish electrode (conventional) or replace gasket (disposable). |

| Negative Peaks (Dips) | Dissolved Oxygen or Injection Valve | Degas eluents thoroughly; check injection loop for bubbles. |

Module 3: The Separation (Column Health)

Q: My peaks are fronting or merging (loss of resolution).

A: This is often Metal Contamination or Resin Compression .

-

The Mechanism: CarboPac columns (PA1, PA100, PA200) use pellicular anion-exchange resins.

-

Metal Poisoning: Iron or transition metals from stainless steel components bind irreversibly to the resin, acting as "traps" that ruin peak shape. This is why HPAEC systems must be metal-free (PEEK) [4, 7].

-

Resin Compression: High pressure shocks can pack the resin bed too tightly, causing channeling and peak fronting.

-

Q: How do I regenerate the column?

A: If you suspect fouling (e.g., from proteins or lipids in the sample), use this aggressive cleaning protocol. Note: Disconnect the detector before cleaning to prevent fouling the electrode.

-

Wash 1: 1.0 M Sodium Acetate + 1.0 M NaOH (removes strong anions/metals). Flow at 0.5 mL/min for 60 mins.

-

Wash 2: 1.0 M NaOH (removes organic contaminants). Flow at 0.5 mL/min for 30 mins.

-

Equilibration: Return to initial conditions for at least 60 mins before analysis.

Visual Logic: Troubleshooting Peak Shape

Figure 2: Diagnostic logic for identifying column hardware failures versus chemical contamination.

Module 4: Sample-Specific Challenges

Q: I am analyzing glycoproteins, but I see interfering peaks in the monosaccharide region.

A: You are likely detecting Amino Acids . Hydrolysates contain amino acids which are electrochemically active (though less so than sugars). They can co-elute with monosaccharides.

-

Solution: Install an AminoTrap column before the analytical column.[5] This small guard column retains amino acids strongly, allowing sugars to elute first. The amino acids are then washed off during the regeneration step [8].[5]

Q: My sialic acid peaks are disappearing. A: Sialic acids (Neu5Ac, Neu5Gc) are labile.

-

Cause: If you leave them in the autosampler at room temperature in high pH, they may degrade or deacetylate.

-

Fix: Keep the autosampler at 4°C. Ensure the separation pH is optimized (usually requiring acetate gradients) as sialic acids are charged at neutral pH.

References

-

Thermo Fisher Scientific.[6] (2021).[7][8] Three Simple Ways to Optimize HPAE-PAD Performance for More Confident Carbohydrate Analysis. Link

-

Chromatography Forum. (2007).[9] Problem with HPAEC-PAD baseline???Link

-

Antec Scientific.[3] Technical Note: Introduction to HPAEC-PAD – Eluent Preparation. Link

-

Thermo Fisher Scientific.[6] (2013).[6] Product Manual for Dionex CarboPac PA1 Columns. Link

-

Thermo Scientific (YouTube).[4][7] (2021).[7][8] How To: Clean Your HPAE-PAD Working Electrode With an Eraser. Link

-

Thermo Fisher Scientific.[6] Carbohydrate analysis by HPAE-PAD: Waveform Optimization. Link

-

MZ-Analysentechnik. ProPac PA1 Columns Product Manual. Link

-

LCMS.cz. Guidelines for Successful Use of Thermo Scientific Dionex AminoTrap Columns. Link

-

ResearchGate. (2023). HPAEC-PAD Analytical Evaluation of Carbohydrates Pattern. Link

-

Thermo Fisher Scientific. (2018).[10] CarboPac PA200 Columns – Product Manual. Link

Sources

- 1. btxonline.com [btxonline.com]

- 2. mz-at.de [mz-at.de]

- 3. antecscientific.com [antecscientific.com]

- 4. m.youtube.com [m.youtube.com]

- 5. lcms.cz [lcms.cz]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. youtube.com [youtube.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Technical Support Center: Optimizing Enzymatic Hydrolysis of FOS for Accurate Quantification

Welcome to our dedicated technical support center for the accurate quantification of fructooligosaccharides (FOS). This guide is designed for researchers, scientists, and drug development professionals who are working with FOS and need to ensure the precision and reliability of their analytical data. Accurate FOS quantification is paramount for understanding its prebiotic effects, formulating functional foods, and for quality control in drug development. The complete enzymatic hydrolysis of FOS into its constituent monosaccharides (fructose and glucose) is the critical step for many widely-used quantification methods, such as High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, reflecting field-proven insights to help you overcome common challenges in your experimental workflow.

Troubleshooting Guide: Common Issues in FOS Enzymatic Hydrolysis

This section addresses specific problems you might encounter during the enzymatic hydrolysis of FOS for quantification. Each issue is followed by potential causes and actionable solutions.

Issue: Incomplete Hydrolysis

Symptom: Your chromatogram shows the presence of residual FOS peaks (e.g., 1-kestose, nystose) or a lower than expected yield of fructose and glucose. This indicates that the enzymatic reaction has not gone to completion.

Potential Causes & Solutions:

-

Suboptimal Enzyme Concentration: An insufficient amount of enzyme will not be able to process all the FOS within the given timeframe.

-

Solution: Increase the enzyme concentration in a stepwise manner. It is crucial to determine the optimal enzyme loading for your specific substrate concentration and sample matrix. As a starting point for inulin hydrolysis, an enzyme concentration of 0.55% (v/w) has been shown to be effective.[2] For complete inulin hydrolysis, an enzyme mixture of Aspergillus niger endo- and exo-inulinase at 5 U/g of substrate can be used.[3]

-

-

Inappropriate Reaction Time: The incubation time may be too short for the enzyme to completely break down the FOS, especially those with a higher degree of polymerization (DP).

-

Solution: Extend the incubation time. Perform a time-course experiment (e.g., sampling at 1, 2, 4, 6, and 8 hours) to determine the point at which the concentration of monosaccharides plateaus, indicating the completion of the reaction. For some inulinase preparations, hydrolysis times of over 68 hours may be necessary to achieve high yields.[2]

-

-

Suboptimal pH and Temperature: Enzyme activity is highly dependent on pH and temperature. If these parameters are not within the optimal range for your specific enzyme, its catalytic efficiency will be significantly reduced.

-

Solution: Consult the technical data sheet for your enzyme to identify its optimal pH and temperature. If this information is not available, you may need to perform an optimization experiment. For many fungal inulinases, optimal conditions are often around pH 4.5-6.0 and temperatures of 50-60°C.[3]

-

-

Enzyme Inhibition: Components within your sample matrix could be inhibiting the enzyme.

-

Solution: See the "Enzyme Inhibition" section below for detailed troubleshooting.

-

-

Product Inhibition: High concentrations of the reaction products (fructose and glucose) can sometimes inhibit the enzyme, slowing down the reaction rate.[4]

-

Solution: If you suspect product inhibition, try diluting your sample to reduce the final concentration of monosaccharides. However, ensure the diluted sample concentration remains within the linear range of your analytical method.

-

Issue: High Background or Interfering Peaks in Chromatogram

Symptom: Your chromatogram displays a noisy baseline, broad peaks, or peaks that co-elute with your target analytes (fructose and glucose), making accurate integration and quantification difficult.

Potential Causes & Solutions:

-

Presence of Other Sugars in the Sample: The original sample may contain free glucose, fructose, or sucrose, which will interfere with the quantification of FOS-derived monosaccharides.

-

Solution: It is essential to measure the baseline levels of free glucose and fructose in a sample aliquot that has not undergone enzymatic hydrolysis. The final FOS concentration is then calculated by subtracting these baseline values from the total monosaccharide concentration after hydrolysis. AOAC Official Method 999.03 addresses this by removing monosaccharides and sucrose through treatment with sucrase and amylases followed by reduction of the resulting reducing sugars with sodium borohydride before fructan hydrolysis.[5][6]

-

-

Sample Matrix Effects: Complex sample matrices, such as those from food products or biological fluids, can introduce a host of interfering compounds.[7][8]

-

Solution: Implement a sample clean-up procedure before enzymatic hydrolysis. This may include:

-

Protein Precipitation: For protein-rich samples, use techniques like acetonitrile precipitation or ultrafiltration with a molecular weight cut-off filter (e.g., 10 kDa) to remove proteins that can interfere with both the enzymatic reaction and the chromatographic analysis.[9]

-

Solid-Phase Extraction (SPE): SPE can be a powerful tool to remove interfering compounds based on their chemical properties.[8]

-

Activated Charcoal: Activated charcoal can be used to remove non-polar interfering compounds.

-

-

-

Enzyme Preparation Impurities: The enzyme preparation itself might contain interfering substances.

-

Solution: Run a blank reaction containing only the enzyme and reaction buffer to check for any interfering peaks. If significant interference is observed, consider using a higher purity enzyme preparation or a different enzyme source. It is crucial to ensure the enzymatic purity of your preparation.[10]

-

Issue: Poor Reproducibility

Symptom: You observe significant variation in your results across replicate samples or between different experimental runs.

Potential Causes & Solutions:

-

Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, standards, or enzymes can lead to significant errors.

-

Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing multiple reactions, create a master mix of the buffer and enzyme to minimize pipetting errors between samples.[9]

-

-

Inhomogeneous Sample: The FOS may not be evenly distributed throughout the sample, especially in solid or viscous matrices.

-

Solution: Ensure your sample is thoroughly homogenized before taking an aliquot for analysis.

-

-

Fluctuations in Temperature: Inconsistent incubation temperatures can lead to variability in the rate and extent of hydrolysis.

-

Solution: Use a calibrated water bath or incubator with stable temperature control. Ensure all samples are allowed to reach the target temperature before adding the enzyme.

-

-

Incomplete Enzyme Inactivation: If the enzyme is not completely inactivated after hydrolysis, it may continue to react, leading to variable results depending on the time between reaction termination and analysis.

-

Solution: A common method for enzyme inactivation is to heat the sample at 100°C for 10 minutes.[3] Ensure this step is performed consistently for all samples immediately after the incubation period.

-

Frequently Asked Questions (FAQs)

Enzyme Selection

Q1: What type of enzyme should I use for FOS hydrolysis?

A1: The choice of enzyme depends on the specific type of fructan in your sample. Fructans are polymers of fructose, and the glycosidic linkages can vary.

-

Inulinases: These enzymes are highly specific for the β-(2→1) linkages found in inulin-type fructans, which are common in many plants like chicory and Jerusalem artichoke.[11] A combination of endo-inulinase (which cleaves internal linkages) and exo-inulinase (which cleaves terminal fructose units) is often recommended for complete and efficient hydrolysis of high-DP inulin.[12][13]

-

Fructanases/Fructosyltransferases: Some enzyme preparations have broader specificity and can hydrolyze different types of fructans. It's crucial to verify the enzyme's specificity for your FOS of interest.

-

β-fructofuranosidase (Invertase): While invertase can hydrolyze sucrose and some short-chain FOS, it generally has lower activity on longer-chain fructans compared to inulinase.[11]

Q2: How do I know if my enzyme preparation is of sufficient purity?

A2: High enzyme purity is essential to avoid side reactions and interfering substances.[10] Look for enzyme preparations with high specific activity. You can also test for contaminating activities by incubating the enzyme with substrates for other common glycosidases (e.g., starch for amylase activity) and analyzing for the corresponding hydrolysis products. Always run an "enzyme blank" (enzyme + buffer) to check for interfering peaks in your analytical method.[10]

Optimizing Reaction Conditions

Q3: What are the typical optimal pH and temperature ranges for FOS hydrolysis?

A3: The optimal conditions are enzyme-specific. However, a general guideline for commonly used fungal enzymes is a pH range of 4.0 to 6.5 and a temperature range of 50°C to 65°C.[2] Always refer to the manufacturer's specifications for your enzyme. If these are not available, you will need to perform an optimization matrix, varying pH and temperature, to determine the optimal conditions for your specific application.

Q4: How do I determine the correct substrate concentration?

A4: The substrate concentration should be high enough to ensure the enzyme is working efficiently but not so high that it causes substrate or product inhibition. A good starting point is to prepare your sample to a concentration that, upon complete hydrolysis, will yield monosaccharide concentrations within the linear range of your analytical method.

| Parameter | Typical Optimal Range | Rationale |

| pH | 4.0 - 6.5 | Enzyme structure and catalytic activity are highly pH-dependent. |

| Temperature | 50°C - 65°C | Balances increased reaction rate with potential for enzyme denaturation at higher temperatures. |

| Enzyme Conc. | 0.35% - 1.0% (v/w) or ~5 U/g substrate | Must be sufficient for complete hydrolysis within a reasonable timeframe. |

| Incubation Time | 4 - 96 hours | Dependent on enzyme concentration, substrate complexity, and temperature. |

Note: These are general ranges and should be optimized for your specific enzyme and sample matrix.

Sample Preparation and Analysis

Q5: What are the key steps in sample preparation for FOS analysis in a complex matrix like a food product?

A5: A robust sample preparation protocol is critical for accurate results.

-

Homogenization: Ensure the sample is uniform.

-

Extraction: FOS are typically extracted with hot water.

-

Removal of Interfering Sugars: As per AOAC Method 999.03, treat with enzymes like amylase and sucrase to break down starch and sucrose, followed by reduction of the resulting monosaccharides.[5][6]

-

Deproteinization: If necessary, remove proteins via precipitation or filtration.[9]

-

Enzymatic Hydrolysis: Perform the hydrolysis of FOS using a suitable enzyme under optimized conditions.

-

Enzyme Inactivation: Stop the reaction by heating.[3]

-

Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter before injection into the HPLC or HPAEC system.

Q6: How should I validate my FOS quantification method?

A6: Method validation ensures that your analytical procedure is suitable for its intended purpose.[14] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[14][15][16]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing blank samples, placebos, and samples spiked with known interfering substances.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results to the true value. This is often assessed by spike-and-recovery experiments.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Experimental Workflow and Data Presentation

Visualizing the Workflow

The following diagram outlines the key steps in a robust workflow for the enzymatic quantification of FOS.

Caption: Workflow for FOS quantification.

References

-

Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Retrieved from [Link]

-

Doneanu, A., & Chen, W. (2014). Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation. Methods, 68(1), 148–158. Retrieved from [Link]

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Eurofins. (n.d.). Measurement of Total Fructan in Foods According to AOAC 999.03. Eurofins. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC analysis of enzymatic hydrolysis products. ResearchGate. Retrieved from [Link]

-

Van der Veken, D., Falck, P., Vissers, K. M., Verhaeghe, T. F., & Desmet, T. (2020). Understanding the Endo- and Exo-mechanisms Involved in the Enzymatic Hydrolysis of Levan and Inulin Polymers. Journal of Agricultural and Food Chemistry, 68(16), 4749–4758. Retrieved from [Link]

-

MDPI. (n.d.). Fructosyltransferases and Invertases: Useful Enzymes in the Food and Feed Industries. MDPI. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

-

Herbin, M., et al. (2016). The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo. Journal of Visualized Experiments, (110), 53763. Retrieved from [Link]

-

Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4067. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]

-

ResearchGate. (n.d.). Matrix values for exogenous enzymes and their application in the real world. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Step-by-step counting of cells expressing Fos protein and c-fos mRNA.... ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Influence of Enzymatic Hydrolysis on Composition and Technological Properties of Black Currant (Ribes nigrum) Pomace. MDPI. Retrieved from [Link]

-

AOAC International. (2018). AOAC SMPR® 2018.002 Standard Method Performance Requirements (SMPRs®) for Fructans in Animal Food. AOAC. Retrieved from [Link]

-

European Commission. (2014). Guidance document on criteria for categorisation of food enzymes. European Commission. Retrieved from [Link]

-

Baston, O., Neagu (Bonciu), C., & Bahrim, G. (2013). Establishing the Optimum Conditions for Inulin Hydrolysis by Using Commercial Inulinase. Revista de Chimie, 64(6), 649-653. Retrieved from [Link]

-

Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Retrieved from [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

-

ResearchGate. (n.d.). Fructan content determination by HPLC method with refractomeric detection. ResearchGate. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Characterization, Quality Assessment and Purification Techniques for Enzymes. Longdom. Retrieved from [Link]

-

D'Adamo, S., et al. (2021). Optimization of Inulin Hydrolysis by Penicillium lanosocoeruleum Inulinases and Efficient Conversion Into Polyhydroxyalkanoates. Frontiers in Bioengineering and Biotechnology, 9, 638067. Retrieved from [Link]

-

Almeida, C. F., et al. (2023). Validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the reaction products of a fructosyltransferase. Journal of Microbiology, Biotechnology and Food Sciences, e9419. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymes in Food Analysis. ResearchGate. Retrieved from [Link]

-

Whisner, C. M., & Castillo, L. F. (2023). Microbial inulinase promotes fructan hydrolysis under simulated gastric conditions. Frontiers in Nutrition, 10, 1146313. Retrieved from [Link]

-

Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

-

Ferreira, A. S., et al. (2023). Quanty-cFOS, a Novel ImageJ/Fiji Algorithm for Automated Counting of Immunoreactive Cells in Tissue Sections. International Journal of Molecular Sciences, 24(5), 4434. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of samples from enzymatic hydrolysis of polysaccharides for HPLC analysis. ResearchGate. Retrieved from [Link]

-

McCleary, B. V., et al. (2000). Measurement of total fructan in foods by enzymatic/spectrophotometric method: collaborative study. Journal of AOAC International, 83(2), 356-364. Retrieved from [Link]

-

MDPI. (n.d.). Screening, Identification, and Optimization of Enzyme Production for Bacteria with High Efficiency of Bovine Blood Protein Degradation from Slaughterhouses. MDPI. Retrieved from [Link]

-

PubMed. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards. PubMed. Retrieved from [Link]

-

Copeland, R. A. (1994). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. Methods in Molecular Biology, 32, 77-98. Retrieved from [Link]

-

MDPI. (n.d.). Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade. MDPI. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2007). A study on the analytical methods for total dietary fiber in fructan-containing foods. Journal of Food and Drug Analysis, 15(3), 325-331. Retrieved from [Link]

-